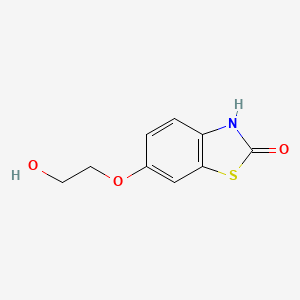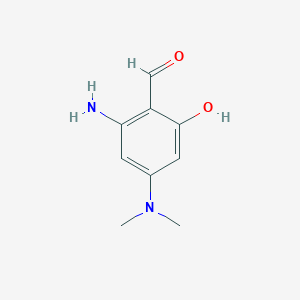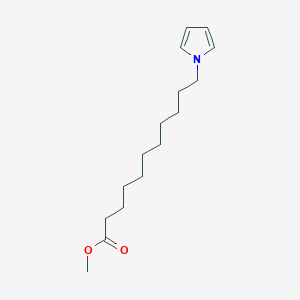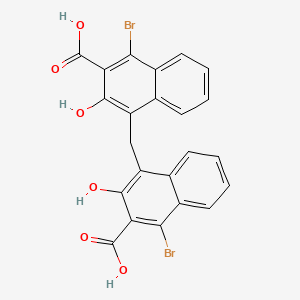![molecular formula C20H15N B12550275 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile CAS No. 175283-17-7](/img/structure/B12550275.png)
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira coupling reaction, which is used to form the ethynyl linkage between aromatic rings. This reaction requires a palladium catalyst and a copper co-catalyst, along with an appropriate base and solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyn-1-ol: A related compound with a similar ethynyl group but different functional groups.
5-Phenyl-1-pentyne: Shares the pentynyl group but differs in the overall structure.
1-Phenyl-4-penten-1-yne: Another compound with an ethynyl linkage and aromatic rings
Uniqueness
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse research applications .
Eigenschaften
CAS-Nummer |
175283-17-7 |
|---|---|
Molekularformel |
C20H15N |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
4-[2-(4-pent-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-3H2,1H3 |
InChI-Schlüssel |
YOJSWESRKHLXAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)


![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)


![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)

